2-cyclopentylsulfanyl-N-methylacetamide
Description
2-Cyclopentylsulfanyl-N-methylacetamide (C₈H₁₅NOS, MW: 173.28 g/mol) is an acetamide derivative featuring a cyclopentylsulfanyl (thioether) group at the second carbon and an N-methyl substitution. While direct data on this compound is absent in the provided evidence, structural analogs suggest it may serve as an intermediate in organic synthesis, particularly for sulfur-containing heterocycles or pharmaceuticals.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-9-8(10)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOOAVHRXSKPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-cyclopentylsulfanyl-N-methylacetamide with related compounds:
Key Observations:
- Substituent Effects: Cycloalkyl vs. Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., in ) enhance electrophilicity, facilitating reactions such as nucleophilic aromatic substitution. N-Methylation: The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted acetamides, affecting solubility and crystallinity.
Crystallographic and Physicochemical Properties
- Crystal Packing : Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular hydrogen bonding (C–H⋯O interactions) and centrosymmetric stacking, stabilizing their solid-state structures . The bulkier cyclopentyl group in the target compound may disrupt such interactions, leading to altered melting points or solubility.
- Thermodynamic Stability : Aromatic nitro groups (e.g., in ) increase molecular rigidity, whereas the flexible cyclopentyl group might lower the melting point.
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